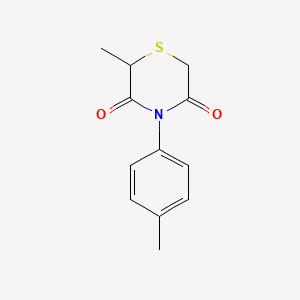

2-Methyl-4-(4-methylphenyl)-3,5-thiomorpholinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-4-(4-methylphenyl)-3,5-thiomorpholinedione is a chemical compound that belongs to the class of thiomorpholine derivatives. It is commonly known as TMTD or thiram and is widely used as a fungicide in agriculture. In addition to its use as a fungicide, TMTD has also been found to possess several other properties, which have led to its application in various scientific research studies.

Applications De Recherche Scientifique

Radioprotective Capabilities

The research by Teicher et al. (1990) explored various 1,2-dithiol-3-thione and dithioester compounds, including derivatives similar to 2-Methyl-4-(4-methylphenyl)-3,5-thiomorpholinedione, for their radioprotective capabilities. They found that some compounds demonstrated effective radioprotection factors in vitro.

DNA Binding and Anticancer Activity

A study by Brodie et al. (2004) investigated platinum(II) complexes with methylated derivatives of phenanthroline, which includes structural similarities to the chemical . They assessed the relationship between molecular structure and biological activity, including DNA binding and anticancer properties.

Antimicrobial Activity

Research by Kardile and Kalyane (2010) focused on synthesizing thiomorpholine derivatives, akin to 2-Methyl-4-(4-methylphenyl)-3,5-thiomorpholinedione. They explored its potential as a bioactive molecule with antimicrobial activity.

Antioxidant Properties

The study by Drapak et al. (2019) involved QSAR analysis of derivatives structurally related to 2-Methyl-4-(4-methylphenyl)-3,5-thiomorpholinedione to assess their potential as antioxidants. The research provided insights into the molecular structure and antioxidant activities of these compounds.

Synthesis and Application in Liquid Crystalline Materials

Ziessel, Camerel, and Donnio (2009) in their research Ziessel et al. (2009) discussed the synthesis and use of 4-methyl-3,5-diacylaminophenyl platforms with chelating fragments and fluorescent dyes, which are structurally related to 2-Methyl-4-(4-methylphenyl)-3,5-thiomorpholinedione, in creating phosphorescent metallomesogens.

Mécanisme D'action

Target of Action

Compounds with similar structures have been shown to exhibit antimicrobial and anti-inflammatory activities . They have been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Mode of Action

For instance, COX inhibitors prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Biochemical Pathways

Compounds with similar structures have been found to impact the cyclooxygenase pathway . By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation .

Result of Action

Based on the activities of structurally similar compounds, it can be inferred that this compound might exhibit antimicrobial and anti-inflammatory effects . These effects could be due to the inhibition of key enzymes involved in these processes .

Propriétés

IUPAC Name |

2-methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-8-3-5-10(6-4-8)13-11(14)7-16-9(2)12(13)15/h3-6,9H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVJXTVCBHTWEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2404060.png)

![3-Benzyl-2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2404061.png)

![2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2404062.png)

![(E)-ethyl 5-methyl-4-oxo-3-((pyridin-2-ylmethylene)amino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2404064.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2404067.png)

![N-(3-chloro-4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2404070.png)

![N-[(2,5-dimethoxyphenyl)methyl]-N-(1-methyl-1H-pyrazol-4-yl)but-2-ynamide](/img/structure/B2404072.png)

![2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2404075.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2404079.png)

![N-(sec-butyl)-3-(2-(2-((2-chlorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2404080.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2404081.png)